![molecular formula C18H18N2O4S B3003469 N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 896375-27-2](/img/structure/B3003469.png)

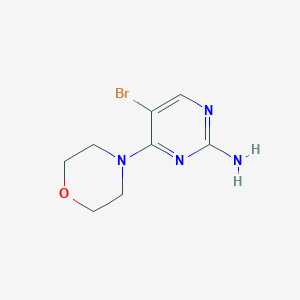

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

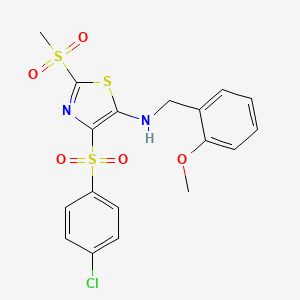

N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Diuretic and Antihypertensive Applications

Compounds similar to N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide have been found to have strong diuretic properties, potentially useful as new hypertension remedies. For example, a study by Shishkina et al. (2018) identified polymorphic modifications of a related compound with notable diuretic properties, indicating potential for hypertension treatment (Shishkina et al., 2018). Additionally, Rahman et al. (2014) synthesized quinazoline derivatives, including sulfonamide hybrids, showing promise as diuretic and antihypertensive agents (Rahman et al., 2014).

Antibacterial Properties

Certain derivatives of pyrroloquinoline, structurally similar to the compound , have shown antibacterial activities. Ishikawa et al. (1990) synthesized a series of substituted pyrroloquinolines with potent antibacterial activity against both gram-positive and gram-negative bacteria (Ishikawa et al., 1990).

Antitubercular Activity

Derivatives of pyrroloquinolines have been studied for their antitubercular activity. Ukrainets et al. (2007) synthesized a series of pyrroloquinoline anilides, demonstrating antitubercular properties (Ukrainets et al., 2007).

Anti-Cancer Activity

Novel quinoline sulfonamide derivatives have been synthesized and found to inhibit tubulin polymerization, showing potential as anti-cancer agents. Ma and Gong (2022) reported on the synthesis of such compounds, with one exhibiting strong inhibitory effects on tumor cell proliferation (Ma & Gong, 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are monoamine oxidases (MAOs) and cholinesterases (ChEs) . These enzymes play crucial roles in the nervous system. MAOs are involved in the breakdown of monoamine neurotransmitters, while ChEs are responsible for the hydrolysis of the neurotransmitter acetylcholine.

Mode of Action

The compound acts as a dual inhibitor of MAOs and ChEs . It binds to these enzymes and inhibits their activity. The in vitro results showed that similar compounds exhibited potent inhibition against these specific enzymes . The inhibition is competitive, as revealed by kinetic studies .

Biochemical Pathways

By inhibiting MAOs and ChEs, the compound affects the monoamine and cholinergic pathways . These pathways are involved in various neurological processes, including mood regulation and memory. Inhibition of these enzymes can lead to increased levels of monoamine neurotransmitters and acetylcholine, potentially improving cognitive function.

Pharmacokinetics

They reach peak plasma levels in 2–6 hours . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in neurotransmitter levels. By inhibiting MAOs and ChEs, the compound can increase the levels of monoamine neurotransmitters and acetylcholine in the brain . This could potentially lead to improved cognitive function, making these compounds promising candidates for the treatment of Alzheimer’s disease .

Biochemical Analysis

Cellular Effects

It has been found that the compounds were investigated for inhibition of Monoamine oxidases (MAOs) and Cholinesterases (ChEs) .

Molecular Mechanism

The molecular mechanism of action of N-(3-methoxyphenyl)-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves a complex series of reactions. The azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound vary over time . The authors claim that this method worked nicely with both electron-donating and electron-withdrawing substituent groups at the ortho-, meta-, and para-positions of the phenyl ring .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage

Metabolic Pathways

It is known that the concentrations of lactate were calculated from peak areas using a lactate calibration curve .

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-24-15-6-2-5-14(11-15)19-25(22,23)16-8-12-4-3-7-20-17(21)10-13(9-16)18(12)20/h2,5-6,8-9,11,19H,3-4,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKAFBBCTQSNIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CC(=O)N4CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(4-chlorobenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3003386.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate;dihydrochloride](/img/structure/B3003392.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)

![2-Pyridin-3-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3003402.png)

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B3003408.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)